molecular formula C22H27N3O4S B2806471 5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 2034468-86-3

5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2806471
CAS No.: 2034468-86-3
M. Wt: 429.54
InChI Key: PRWBACCBOADWDU-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole class, characterized by a bicyclic structure with a benzene fused to an imidazole ring. The piperidin-4-ylmethyl group linked to a thiophen-2-ylmethyl moiety introduces conformational flexibility and hydrophobic interactions, while the oxalate salt improves solubility. Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry due to their versatility in targeting diverse receptors .

Properties

IUPAC Name

5,6-dimethyl-1-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.C2H2O4/c1-15-10-19-20(11-16(15)2)23(14-21-19)12-17-5-7-22(8-6-17)13-18-4-3-9-24-18;3-1(4)2(5)6/h3-4,9-11,14,17H,5-8,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBACCBOADWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a compound with significant potential in the field of medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula for this compound is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S, with a molecular weight of 429.54 g/mol. The compound contains a benzimidazole core, which is known for its diverse pharmacological properties, including anticancer, antifungal, and antiviral activities .

Research indicates that compounds with a benzimidazole structure can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to the induction of apoptosis in cancer cells. Specifically, studies have shown that derivatives of benzimidazole can bind to DNA, causing stabilization and interference with enzymatic processes involved in cell division .

Anticancer Activity

A study evaluated various derivatives of benzimidazole for their anticancer properties against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Among these derivatives, several exhibited significant growth inhibition, with some compounds showing GI50GI_{50} values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundGI50GI_{50} (μM)TargetMechanism
12b16Hu Topo IInhibits topoisomerase I
11a20DNABinds to DNA, causing G2/M arrest
12a18DNABinds to DNA, causing G2/M arrest

Other Biological Activities

In addition to anticancer effects, benzimidazole derivatives have shown promise as antifungal and antiviral agents. The diverse substitutions on the benzimidazole core allow for modulation of biological functions, making these compounds versatile in therapeutic applications .

Case Studies

Case Study 1: Topoisomerase Inhibition
In a study focusing on the interaction between benzimidazole derivatives and human topoisomerase I (Hu Topo I), compound 12b was found to inhibit the enzyme at an IC50IC_{50} concentration of 16 μM. This activity was comparable to that of camptothecin, a known topoisomerase inhibitor. Flow cytometric analysis revealed that treatment with this compound led to G2/M phase arrest in cancer cells, indicating effective disruption of cell cycle progression due to DNA damage .

Case Study 2: Binding Affinity Studies
Binding affinity studies using UV-vis spectroscopy demonstrated that various benzimidazole derivatives could stabilize AT-rich sequences in DNA. The results indicated that modifications at the piperazine end significantly influence binding strength and specificity towards DNA targets.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of benzimidazole derivatives, including our compound, in modulating GABA-A receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders such as anxiety, depression, and epilepsy. The compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its function without directly activating the receptor itself .

Key Findings:

  • GABA-A Modulation: The compound may enhance the effects of GABA at the α1/γ2 interface of the GABA-A receptor, providing a novel approach to treating conditions associated with GABAergic dysfunction .
  • Metabolic Stability: Compared to existing compounds, derivatives like this one may exhibit improved metabolic stability and reduced hepatotoxicity, making them safer options for long-term use in clinical settings .

Synthesis and Characterization

The synthesis of 5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves multi-step reactions that typically include:

  • Formation of the benzimidazole core.
  • Introduction of the thiophene and piperidine substituents.
  • Finalization through oxalate salt formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Modulation of GABA-A Receptors

In a study examining various benzimidazole derivatives, compounds structurally similar to 5,6-dimethyl-1H-benzo[d]imidazole were tested for their ability to modulate GABA-A receptors. Results indicated that certain derivatives significantly increased receptor activity, suggesting therapeutic potential for anxiety disorders .

Antidepressant Activity

Another investigation focused on compounds containing similar structural motifs. These studies revealed that some derivatives exhibited antidepressant-like effects in animal models by enhancing serotonergic transmission alongside GABAergic modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

The substituents on the benzimidazole scaffold significantly influence pharmacological activity. Key analogs include:

Compound Name Substituents Key Biological Activity Reference
5,6-Dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate Thiophen-2-ylmethyl-piperidine, 5,6-dimethyl Under investigation (structural focus) N/A
5,6-Dimethyl-1-((6-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)pyridin-2-yl)methyl)-1H-benz... Pyridin-2-ylmethyl linkage Antibacterial (Silver(I)-NHC complexes)
1-(1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one oxalate Indole moiety, methoxy group Dopamine D2 receptor antagonist
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives Unmodified piperidin-4-yl Anti-inflammatory
5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole Pyridin-3-yl substituent Supplier-listed (activity unspecified)

Key Observations :

  • Thiophene vs. Pyridine : The thiophene group in the target compound may enhance π-π stacking and hydrophobic interactions compared to pyridine-based analogs, which are more polar due to nitrogen's electronegativity .
  • Piperidine Modifications : The anti-inflammatory derivative () lacks the thiophenemethyl group, suggesting that the addition of thiophene could redirect activity toward different targets, such as antimicrobial or CNS receptors .
Antimicrobial Activity

The pyridin-2-ylmethyl-linked benzimidazole () exhibits potent antibacterial properties when complexed with Silver(I)-NHC, attributed to the metal coordination and lipophilic benzimidazole core . In contrast, thiophene-containing analogs (e.g., 5,6-dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) are commercially available but lack explicit antimicrobial data in the provided evidence .

Receptor Targeting
  • Dopamine D2 Antagonism : The indole-containing benzimidazole in demonstrates receptor antagonism, highlighting how aromatic heterocycles (indole vs. thiophene) influence target selectivity .
  • Anti-Inflammatory Activity : The unmodified 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives () show anti-inflammatory effects, suggesting that bulky substituents like thiophenemethyl might reduce efficacy in this context .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxalate salt in the target compound improves aqueous solubility compared to free bases (e.g., compounds in and ) .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step procedures, including nucleophilic substitution, cyclization, and oxalate salt formation. Key steps include:

  • Thiophene-Piperidine Coupling: React thiophene-2-carbaldehyde with piperidine derivatives under reductive amination conditions (e.g., NaBH₃CN) to form the thiophen-2-ylmethyl-piperidine intermediate .
  • Benzimidazole Core Formation: Use Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions for cyclization, achieving yields >90% in analogous heterocyclic systems .
  • Final Coupling: Optimize alkylation of the benzimidazole nitrogen with the piperidine-thiophene intermediate using polar aprotic solvents (e.g., DMF) at 60–80°C .
    Critical Parameters: Monitor reaction progress via TLC and optimize solvent choice, temperature, and catalyst loading to minimize byproducts .

Advanced: How do modifications to the thiophene or piperidine moieties influence binding affinity to biological targets?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Thiophene Modifications: Introducing electron-withdrawing groups (e.g., sulfonyl) enhances interactions with hydrophobic pockets in enzyme active sites, as shown in analogous benzimidazole-thiophene systems .
  • Piperidine Flexibility: Substituting the piperidine N-methyl group with bulkier substituents (e.g., benzyl) may restrict conformational flexibility, reducing off-target binding .
    Experimental Design: Perform competitive binding assays (e.g., SPR or fluorescence polarization) with systematically modified analogs. Pair with molecular dynamics (MD) simulations to correlate structural changes with binding free energies .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzimidazole core and piperidine-thiophene linkage. Key signals: thiophene protons (δ 6.8–7.2 ppm), piperidine methylene (δ 3.1–3.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 438.2 Da) and salt formation (oxalate counterion adds 88.02 Da) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as demonstrated for ethyl benzimidazole carboxylate derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Compare protocols for purity thresholds (e.g., HPLC >98%), buffer conditions (pH, ionic strength), and cell lines used .
  • Orthogonal Validation: Replicate conflicting results using alternative assays (e.g., switch from cell-based to enzyme inhibition assays) .
  • Data Mining: Apply meta-analysis tools to identify outliers or trends in published datasets, focusing on structural analogs (e.g., thiophene-linked benzimidazoles) .

Basic: What storage and handling protocols are recommended for this compound?

Methodological Answer:

  • Storage: Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the thiophene moiety. Use amber vials to avoid light-induced degradation .
  • Handling: Conduct toxicity assessments via Ames test or zebrafish embryo assays, as chronic toxicity data for similar compounds remain incomplete .

Advanced: What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites. Focus on piperidine-thiophene positioning near heme iron .
  • Metabolism Prediction: Apply Schrödinger’s QikProp to estimate metabolic stability and identify potential oxidation sites (e.g., thiophene sulfur or benzimidazole methyl groups) .

Basic: How can researchers validate batch-to-batch consistency in synthesis?

Methodological Answer:

  • Purity Checks: Use HPLC with a C18 column (ACN/H₂O gradient) to ensure ≥95% purity. Compare retention times with reference standards .
  • Elemental Analysis: Confirm C, H, N content matches theoretical values (e.g., C₂₄H₂₈N₃O₄S·C₂H₂O₄ requires C 58.12%, H 5.82%, N 7.81%) .

Advanced: What strategies mitigate low yields in the final alkylation step?

Methodological Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of the benzimidazole nitrogen .
  • Microwave Assistance: Reduce reaction time (15–30 min vs. 12 h conventional) while maintaining yields >85%, as shown for similar imidazole alkylations .

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